molecular formula C9H10N4O3 B5840490 Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 56423-99-5

Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B5840490
CAS No.: 56423-99-5
M. Wt: 222.20 g/mol
InChI Key: SJSCJJCPAPBJBE-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid . The reaction mixture is heated to promote the formation of the desired triazolopyrimidine ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent recycling and purification steps are implemented to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity.

Biological Activity

Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered attention due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting key research findings and potential therapeutic applications.

  • Molecular Formula : C14H20N4O3
  • Molecular Weight : 292.33 g/mol
  • CAS Number : 866137-36-2

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antiviral and anticancer properties. The compound exhibits promising results in inhibiting viral replication and cell proliferation in various cancer cell lines.

Antiviral Activity

Research has shown that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines possess significant antiviral activity. For instance:

  • Inhibition of Influenza Virus : A study indicated that compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold demonstrated effective inhibition of the PA-PB1 interaction necessary for influenza virus replication. The IC50 values for these compounds were determined through ELISA assays and were found to be significantly lower than those for standard antiviral agents .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
    • Against MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines, it exhibited IC50 values comparable to established chemotherapeutics like Cisplatin .

Research Findings and Case Studies

A summary of key findings from recent studies on the biological activity of Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives is presented in the following table:

StudyCompoundActivityIC50 ValueReference
Study 1Ethyl 5-methyl-7-oxo derivativeAnti-influenza12 µM
Study 2Ethyl 5-methyl derivativeAntitumor (MDA-MB-231)17.83 µM
Study 3Various triazolo derivativesAntiviral against HIV/HCVVaries

The mechanism by which Ethyl 5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine derivatives exert their biological effects includes:

  • Inhibition of Viral Proteins : The compound interferes with viral protein interactions essential for replication.
  • Induction of Apoptosis in Cancer Cells : It has been observed to induce apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .

Properties

IUPAC Name

ethyl 5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-3-16-8(15)7-11-9-10-5(2)4-6(14)13(9)12-7/h4H,3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSCJJCPAPBJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=NC(=CC(=O)N2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069108, DTXSID40275891
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7069108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GNF-Pf-1227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56423-99-5, 5797-96-6
Record name (1,2,4)Triazolo(1,5-a)pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056423995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7069108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GNF-Pf-1227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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